molecular formula C17H21N3O6 B12388226 AMOZ-CHPh-4-O-C-acid

AMOZ-CHPh-4-O-C-acid

Katalognummer: B12388226
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: KMBZVHIKJKSMRH-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AMOZ-CHPh-4-O-C-acid is a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier such as a protein. This compound contains two carbon atoms and one oxygen atom as a spacer. It is primarily used in antibody production, where it is coupled to bovine serum albumin (BSA) for immunogens and to ovalbumin (OVA) for coating antigens .

Vorbereitungsmethoden

The synthesis of AMOZ-CHPh-4-O-C-acid involves several steps. The compound is synthesized by coupling the hapten to a carrier protein. The reaction conditions typically involve the use of a coupling agent such as carbodiimide to facilitate the formation of a stable bond between the hapten and the carrier protein . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

AMOZ-CHPh-4-O-C-acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

AMOZ-CHPh-4-O-C-acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of AMOZ-CHPh-4-O-C-acid involves its ability to bind to specific proteins and elicit an immune response. The compound acts as a hapten, which means it is not immunogenic by itself but can become immunogenic when attached to a larger carrier protein. This binding triggers the production of antibodies that can recognize and bind to the hapten, allowing for its detection and quantification in various assays .

Vergleich Mit ähnlichen Verbindungen

AMOZ-CHPh-4-O-C-acid is unique in its structure and function compared to other similar compounds. Some similar compounds include:

Eigenschaften

Molekularformel

C17H21N3O6

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-[4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-13(2-4-14)9-18-20-11-15(26-17(20)23)10-19-5-7-24-8-6-19/h1-4,9,15H,5-8,10-12H2,(H,21,22)/b18-9+

InChI-Schlüssel

KMBZVHIKJKSMRH-GIJQJNRQSA-N

Isomerische SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(C=C3)OCC(=O)O

Kanonische SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.